molecular formula C26H25NO4 B3240787 N-Fmoc-N-ethyl-L-phenylalanine CAS No. 1446478-16-5

N-Fmoc-N-ethyl-L-phenylalanine

Cat. No.: B3240787
CAS No.: 1446478-16-5
M. Wt: 415.5 g/mol
InChI Key: DZDBYCUIFHWWLH-DEOSSOPVSA-N
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Description

N-Fmoc-N-ethyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an ethyl group is attached to the nitrogen atom. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

N-Fmoc-N-ethyl-L-phenylalanine is a derivative of the amino acid phenylalanine, which is a key component in protein synthesis. The primary targets of this compound are the ribosomes in cells where protein synthesis occurs .

Mode of Action

The compound is incorporated into the growing polypeptide chain during protein synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the amino acid, preventing it from reacting with other compounds during the synthesis process . Once the protein synthesis is complete, the Fmoc group is removed, leaving the phenylalanine residue as part of the protein .

Biochemical Pathways

The compound plays a role in the protein synthesis pathway. It is incorporated into the growing polypeptide chain during the elongation phase of translation. The presence of the Fmoc group ensures that the amino acid is incorporated at the correct location in the protein sequence .

Pharmacokinetics

The Fmoc group is likely to be metabolized and excreted separately .

Result of Action

The incorporation of this compound into proteins can potentially alter the properties of the protein, depending on the location and context of the phenylalanine residue. This can have various effects at the molecular and cellular level, potentially influencing the function of the protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the Fmoc group and hence the efficacy of the compound . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, particularly during the protein synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products:

Properties

IUPAC Name

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-27(24(25(28)29)16-18-10-4-3-5-11-18)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDBYCUIFHWWLH-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177902
Record name L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446478-16-5
Record name L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446478-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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